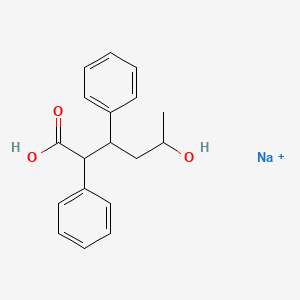
Sodium;5-hydroxy-2,3-diphenylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-hydroxy-2,3-diphenylhexanoic acid: is a chemical compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of a hydroxy group at the 5th position and two phenyl groups at the 2nd and 3rd positions of the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-hydroxy-2,3-diphenylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and phenyl-substituted reagents.
Phenyl Substitution: The phenyl groups are introduced at the 2nd and 3rd positions through substitution reactions, often involving Friedel-Crafts alkylation or acylation.
Final Steps: The final steps involve the neutralization of the acid with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium;5-hydroxy-2,3-diphenylhexanoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, resulting in the formation of deoxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Deoxy derivatives.
Substitution Products: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Metabolic Studies: Investigated for its role in metabolic pathways and as a potential biomarker.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Cosmetics: Incorporated into formulations for skincare products due to its potential beneficial effects on the skin.
Mecanismo De Acción
The mechanism of action of Sodium;5-hydroxy-2,3-diphenylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl substituents play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
5-hydroxyhexanoic acid: A medium-chain fatty acid with a hydroxy group at the 5th position.
2,3-diphenylpropanoic acid: A compound with phenyl groups at the 2nd and 3rd positions of a propanoic acid chain.
Uniqueness: Sodium;5-hydroxy-2,3-diphenylhexanoic acid is unique due to the combination of a hydroxy group and two phenyl groups on a hexanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
67446-00-8 |
|---|---|
Fórmula molecular |
C18H20NaO3+ |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
sodium;5-hydroxy-2,3-diphenylhexanoic acid |
InChI |
InChI=1S/C18H20O3.Na/c1-13(19)12-16(14-8-4-2-5-9-14)17(18(20)21)15-10-6-3-7-11-15;/h2-11,13,16-17,19H,12H2,1H3,(H,20,21);/q;+1 |
Clave InChI |
IJMQHONWPSAZNS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


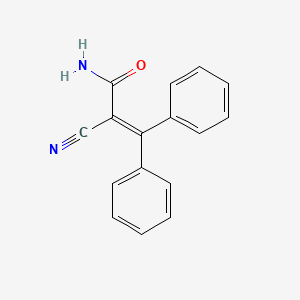

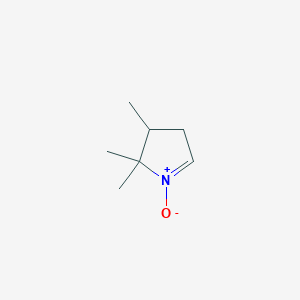
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
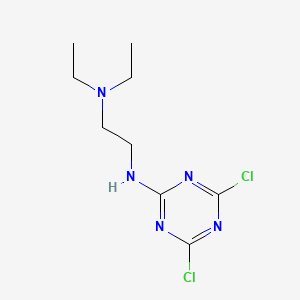
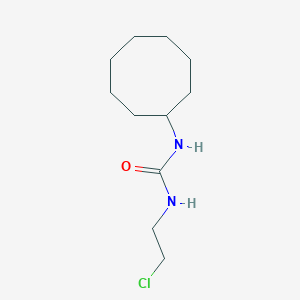
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
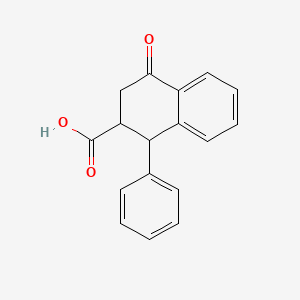
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
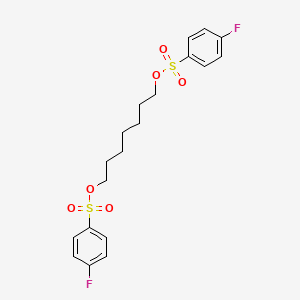

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
